molecular formula C24H26N4O B2490770 2-(Naphthalen-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034409-17-9

2-(Naphthalen-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2490770
CAS RN: 2034409-17-9
M. Wt: 386.499
InChI Key: PTQPMTWMFAFOQU-UHFFFAOYSA-N
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Description

Naphthalene derivatives, including compounds with complex structures like 2-(Naphthalen-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized through various chemical reactions, aiming to explore their physical and chemical properties for drug development and other applications.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the alkylation of imidazole or substituted piperazine with bromoethanone derivatives, leading to compounds with potential anticonvulsant activities. For example, Ghareb et al. (2017) detailed the synthesis of naphthalen-2-yl acetate derivatives through reactions involving 1H-imidazole and substituted piperazine, indicating similar methodologies could be applicable for the compound (Ghareb et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by spectral data, including IR, 1H, and 13C NMR, and UV-visible absorption spectroscopy. Studies such as by Verma and Singh (2015) on naphthoquinone derivatives provide insights into the structure-affinity relationships and the importance of substituents on the naphthalene framework for biological activity (Verma & Singh, 2015).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives includes cyclocondensation reactions, nucleophilic aromatic substitution, and reactions with various nucleophiles leading to a range of biologically active compounds. For instance, the synthesis and biological characterization of novel hybrid molecules targeting dopamine receptors involve complex reactions showcasing the versatility of naphthalene-based compounds (Dutta et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in drug development. Microwave-assisted synthesis methods, as described by Williams et al. (2010) for related compounds, highlight the importance of efficient synthesis techniques in determining the physical properties of the final products (Williams et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are essential for understanding the mechanism of action and potential therapeutic applications of naphthalene derivatives. Research on the addition of electrophilic olefins to vinylcyclopropane systems provides insights into the chemical behavior and reactivity patterns of these compounds (Sarel et al., 1982).

properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-24(17-19-9-5-8-18-6-1-3-10-21(18)19)28-14-12-27(13-15-28)23-16-20-7-2-4-11-22(20)25-26-23/h1,3,5-6,8-10,16H,2,4,7,11-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPMTWMFAFOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

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